molecular formula C11H11BrO2 B2760437 7-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 1273666-60-6

7-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B2760437
CAS No.: 1273666-60-6
M. Wt: 255.111
InChI Key: KYUUBEHTLWUGRP-UHFFFAOYSA-N
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Description

7-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one: is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 6th position, and a dihydronaphthalenone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a base such as sodium methoxide (NaOCH3).

    Cyclization: The formation of the dihydronaphthalenone core can be achieved through intramolecular cyclization reactions, often facilitated by acidic or basic catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Azido or cyano derivatives.

Scientific Research Applications

7-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one: has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to cellular receptors and modulating signal transduction pathways.

    DNA Interaction: Interacting with DNA and affecting gene expression.

Comparison with Similar Compounds

7-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one: can be compared with other similar compounds, such as:

    6-Methoxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the bromine atom, resulting in different reactivity and biological activity.

    7-Bromo-3,4-dihydronaphthalen-1(2H)-one: Lacks the methoxy group, affecting its chemical properties and applications.

    7-Bromo-6-methoxy-1-tetralone: A structural isomer with different positioning of functional groups, leading to distinct chemical behavior.

The uniqueness of This compound lies in its specific combination of bromine and methoxy groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

7-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-11-5-7-3-2-4-10(13)8(7)6-9(11)12/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUUBEHTLWUGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCCC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273666-60-6
Record name 7-BROMO-6-METHOXY-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE
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